molecular formula C12H14BrN B1628715 7-Bromo-1-isopropyl-3,4-dihydroisoquinoline CAS No. 371220-28-9

7-Bromo-1-isopropyl-3,4-dihydroisoquinoline

Cat. No. B1628715
M. Wt: 252.15 g/mol
InChI Key: LTMLXRYRVYESQC-UHFFFAOYSA-N
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Patent
US06504031B1

Procedure details

A solution of Example 1I (4.7 g, 18.7 mmol) in THF (80 mL) at −78° C. was treated dropwise with 2.5M n-butyllithium in hexanes (9.0 mL, 22.4 mmol), stirred for 20 minutes, treated dropwise with DMF (2.2 mL, 28.0 mmol), stirred for 20 minutes, quenched with saturated NH4Cl, warmed to room temperature, and extracted with diethyl ether. The combined extracts were washed with brine, dried (MgSO4), filtered, and concentrated to provide the desired product.
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
9 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
2.2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:11]=[C:10]2[C:5]([CH2:6][CH2:7][N:8]=[C:9]2[CH:12]([CH3:14])[CH3:13])=[CH:4][CH:3]=1.C([Li])CCC.CN([CH:23]=[O:24])C>C1COCC1>[CH:12]([C:9]1[C:10]2[C:5](=[CH:4][CH:3]=[C:2]([CH:23]=[O:24])[CH:11]=2)[CH2:6][CH2:7][N:8]=1)([CH3:14])[CH3:13]

Inputs

Step One
Name
Quantity
4.7 g
Type
reactant
Smiles
BrC1=CC=C2CCN=C(C2=C1)C(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
hexanes
Quantity
9 mL
Type
reactant
Smiles
Name
Quantity
80 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2.2 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
quenched with saturated NH4Cl
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
WASH
Type
WASH
Details
The combined extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(C)(C)C1=NCCC2=CC=C(C=C12)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.